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Introduction to Pyruvate Kinase M2 (PKM2)
Pyruvate kinase (PK) is a crucial enzyme that catalyzes the final, rate-limiting step of glycolysis,

the conversion of phosphoenolpyruvate (PEP) to pyruvate, generating ATP.[1][2] In mammals,

there are four isoforms of pyruvate kinase: PKL, PKR, PKM1, and PKM2.[2] While most

differentiated tissues express the highly active PKM1 isoform, many cancer cells predominantly

express the PKM2 isoform.[2] This switch is a key feature of the metabolic reprogramming in

cancer known as the Warburg effect, where cells favor glycolysis over mitochondrial oxidative

phosphorylation, even in the presence of oxygen.[3][4]

PKM2 can exist in two main conformational states: a highly active tetramer and a less active

dimer.[3][5] In tumor cells, PKM2 is often found in its dimeric form, which has lower catalytic

activity.[1][2] This "slowing down" of glycolysis allows for the accumulation of glycolytic

intermediates that are then shunted into anabolic pathways, such as the pentose phosphate

pathway, to produce the nucleotides, lipids, and amino acids necessary for rapid cell

proliferation.[3][6] Beyond its metabolic role, dimeric PKM2 can also translocate to the nucleus

and act as a protein kinase and transcriptional co-activator for genes involved in cell

proliferation and angiogenesis, such as HIF-1α.[5][7][8]

Part 1: CRISPR-Cas9 Mediated Knockout of PKM2
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Application Note: Rationale and Implications of PKM2
Knockout
Targeting PKM2 through gene knockout is a powerful strategy to investigate its role in cancer

biology and to validate it as a therapeutic target. The CRISPR-Cas9 system offers a precise

and efficient method for creating permanent loss-of-function mutations in the PKM gene.[9]

Rationale: By knocking out PKM2, researchers can directly assess the consequences of its

absence on cancer cell phenotype. The primary hypothesis is that the loss of PKM2 will disrupt

the metabolic advantages it provides to tumor cells.

Expected Outcomes:

Inhibition of Proliferation: The lack of PKM2 is expected to impair the anabolic processes that

support rapid cell division. Studies have shown that siRNA-mediated knockdown of PKM2

significantly inhibits the proliferation of cancer cells.[10]

Suppression of Migration and Invasion: PKM2 has been linked to epithelial-mesenchymal

transition (EMT) and the expression of proteins like matrix metalloproteinase 2 (MMP-2) and

vascular endothelial growth factor (VEGF).[10][11] Its knockout is anticipated to reduce the

migratory and invasive capabilities of cancer cells.

Metabolic Reprogramming: Loss of PKM2 may force cells to rely more on oxidative

phosphorylation, leading to decreased glucose uptake and lactate production, and increased

oxygen consumption. Knockdown of PKM2 has been shown to decrease glucose uptake by

25% and ATP generation by 20% in A549 lung cancer cells, while increasing mitochondrial

respiratory capacity by 13%.[10]

Induction of Apoptosis: By disrupting the metabolic balance and oncogenic signaling, PKM2

removal may render cancer cells more susceptible to apoptosis.

These studies are critical for understanding the fundamental reliance of certain cancers on the

PKM2 isoform and for predicting the potential efficacy of PKM2-targeted therapies.

Data Summary: Effects of PKM2 Knockdown/Knockout
in Cancer Cells
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Cell Line Method
Key Quantitative
Findings

Reference

A549 (Lung

Adenocarcinoma)
siRNA Knockdown

- 25% decrease in

glucose uptake. - 20%

decrease in ATP

generation. - 13%

increase in

mitochondrial

respiratory capacity. -

Significant inhibition of

cell proliferation. -

Decreased expression

of GLUT1, ATP citrate

lyase, MMP-2, and

VEGF.

[10]

HeLa & SiHa (Cervical

Cancer)
shRNA Knockdown

- Significant inhibition

of cell proliferation,

migration, and

invasion. -

Suppression of

epithelial-

mesenchymal

transition (EMT). -

Inhibition of Wnt/β-

catenin signaling.

[11]

HaCaT

(Keratinocytes)

CRISPR/Cas9

Knockout

- Elimination of PKM1

splicing (leading to

only PKM2

expression) reduces

overall PKM2

expression and

impedes cell

proliferation.

[12]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4632765/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6177516/
https://pubmed.ncbi.nlm.nih.gov/36083715/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11928468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow: CRISPR-Cas9 Knockout of
PKM2

Phase 1: Design & Cloning Phase 2: Delivery & Selection

Phase 3: Validation

1. sgRNA Design
Target PKM gene (exon 10)

2. Cloning
Clone sgRNA into Cas9 expression vector

3. Transfection
Deliver vector into cancer cells

4. Selection
Select transfected cells (e.g., Puromycin)

5. Clonal Isolation
Isolate single cell colonies

6. gDNA Extraction 8. Western Blot
Confirm loss of PKM2 protein

7. Sanger Sequencing
Confirm indel mutations

Click to download full resolution via product page

Caption: Workflow for generating a PKM2 knockout cell line using CRISPR-Cas9.

Protocol: CRISPR-Cas9 Mediated Knockout of PKM2
This protocol provides a general framework for knocking out the PKM gene in a mammalian

cancer cell line.
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1. sgRNA Design and Vector Preparation a. Design: Use online tools (e.g., Benchling, CRISPR

Design Tool) to design at least two single guide RNAs (sgRNAs) targeting a conserved, early

exon of the PKM gene (exon 10 is specific to PKM2).[9][13] Choose sgRNAs with high on-

target scores and low predicted off-target effects. b. Cloning: Synthesize and anneal

complementary oligonucleotides for the chosen sgRNAs. Clone the annealed oligos into a

suitable all-in-one lenti-CRISPR vector that co-expresses Cas9 and the sgRNA (e.g.,

LentiCRISPRv2). c. Verification: Verify the correct insertion of the sgRNA sequence into the

vector by Sanger sequencing.

2. Cell Transfection or Lentiviral Transduction a. Cell Culture: Culture the target cancer cell line

(e.g., HeLa, A549) under standard conditions to ~70-80% confluency. b. Delivery: i.

Transfection: Transfect the cells with the sgRNA/Cas9 plasmid using a suitable lipid-based

transfection reagent according to the manufacturer's instructions. ii. Lentiviral Transduction

(Recommended for higher efficiency): Co-transfect HEK293T cells with the sgRNA/Cas9

lentiviral vector and packaging plasmids to produce lentiviral particles. Harvest the virus-

containing supernatant and use it to transduce the target cancer cells.[14]

3. Selection and Monoclonal Isolation a. Antibiotic Selection: 48 hours post-

transfection/transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin)

to the culture medium. The concentration should be predetermined via a kill curve.[15] b.

Monoclonal Isolation: After 7-10 days of selection, surviving cells should form distinct colonies.

Isolate single colonies using cloning cylinders or by serial dilution into 96-well plates to

establish monoclonal cell lines.[14]

4. Validation of PKM2 Knockout a. Genomic DNA Extraction: Expand the monoclonal

populations and extract genomic DNA. b. PCR and Sequencing: Amplify the genomic region

targeted by the sgRNA using PCR. Analyze the PCR products by Sanger sequencing to identify

insertions or deletions (indels) that confirm successful gene editing.[14][15] c. Western Blot:

Lyse cells from each validated clone and perform a Western blot using an antibody specific for

PKM2 to confirm the absence of protein expression. This is the definitive validation of a

functional knockout.
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Application Note: Therapeutic Strategy of PKM2
Activation
While PKM2 knockout is an invaluable research tool, a promising therapeutic strategy involves

the pharmacological activation of PKM2. Small molecule activators are designed to stabilize the

active, tetrameric form of PKM2.[5][6]

Mechanism of Action: PKM2 activators bind to an allosteric site on the PKM2 protein, promoting

and stabilizing its tetrameric conformation.[6] This action increases the enzyme's catalytic

efficiency, driving the glycolytic pathway forward towards pyruvate and ATP production. This

effectively reverses the metabolic phenotype of the Warburg effect.[16]

Therapeutic Potential:

Metabolic Rewiring: By forcing a high glycolytic flux, activators reduce the availability of

upstream metabolites needed for anabolic synthesis, thereby starving cancer cells of the

building blocks required for proliferation.[6]

Tumor Growth Inhibition: Preclinical studies with PKM2 activators like TEPP-46 have

demonstrated significant delays in tumor formation and a reduction in tumor burden in

xenograft models.[6]

Targeted Approach: Since PKM2 is preferentially expressed in cancer cells, activators offer a

targeted approach to disrupt tumor metabolism with potentially fewer side effects on normal

tissues that primarily express PKM1.[17]

While "Activator 10" is not a widely cited specific compound, compounds like DASA-10 and

TEPP-46 serve as foundational examples of this drug class.[6][8] These studies are crucial for

developing novel metabolic therapies for cancer.

Data Summary: Effects of PKM2 Activators
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Activator Cell Line / Model
Key Quantitative
Findings

Reference

TEPP-46
Xenograft Tumor

Model

- Increased PKM2

tetramerization. -

Decreased

intratumoral levels of

lactate, ribose

phosphate, and

serine. - Significant

delay in tumor

formation and

reduction in tumor

burden.

[6]

DASA-10 A549 (Lung Cancer)

- Prevented ROS-

induced decrease in

PKM2 activity.

[8]

Compound 2 (ML-265

analog)
Rat Retinas (in vivo)

- Increased PK activity

up to 183 ± 4%. - AC₅₀

= 299 ± 42 nM.

[18]

ML-265 Rat Retinas (in vivo)

- Increased PK activity

up to 202 ± 8%. - AC₅₀

= 866 ± 176 nM.

[18]
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Caption: PKM2 regulation in cancer and the mechanism of small molecule activators.

Protocol: In Vitro Treatment with a PKM2 Activator
This protocol outlines the treatment of cancer cells with a PKM2 activator to assess its effects

on cell viability and metabolism.
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1. Cell Preparation a. Culture: Culture a PKM2-expressing cancer cell line (e.g., A549) in

appropriate media. b. Seeding: Seed cells into multi-well plates (e.g., 96-well for viability, 6-well

for metabolic assays) at a density that allows for logarithmic growth during the experiment.

Allow cells to adhere overnight.

2. Compound Treatment a. Preparation: Prepare a stock solution of the PKM2 activator (e.g.,

"Activator 10" or TEPP-46) in a suitable solvent like DMSO. Make serial dilutions in culture

medium to achieve the desired final concentrations (e.g., ranging from 10 nM to 100 µM).

Include a vehicle control (DMSO) group. b. Treatment: Remove the old medium from the cells

and replace it with the medium containing the different concentrations of the activator or vehicle

control. c. Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

3. Measurement of Cellular Effects a. Cell Viability/Proliferation Assay: i. After incubation, add a

viability reagent (e.g., CCK-8, MTT, or CellTiter-Glo) to each well according to the

manufacturer's protocol. ii. Measure the absorbance or luminescence using a plate reader. iii.

Calculate the percentage of viable cells relative to the vehicle control and determine the IC₅₀

value. b. Pyruvate Kinase Activity Assay: i. After treatment, wash and lyse the cells. ii. Measure

the total pyruvate kinase activity in the cell lysates using a commercial PK activity assay kit.

This assay typically measures the rate of pyruvate formation, which is coupled to the oxidation

of NADH by lactate dehydrogenase. iii. Compare the PK activity in activator-treated cells to the

vehicle control. c. Metabolite Analysis (Metabolomics): i. After treatment, rapidly quench

metabolic activity and extract intracellular metabolites. ii. Analyze the levels of key glycolytic

intermediates (e.g., PEP, serine, ribose-5-phosphate) and products (pyruvate, lactate) using

liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry

(GC-MS). iii. Compare metabolite profiles between activator-treated and control cells to confirm

the expected metabolic shift.
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[https://www.benchchem.com/product/b11928468#crispr-cas9-knockout-of-pkm2-and-
activator-10-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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